N'-acetyl-2,2-diphenylacetohydrazide
Description
N'-Acetyl-2,2-diphenylacetohydrazide is a hydrazide derivative characterized by a central acetohydrazide backbone substituted with two phenyl groups at the α-position and an acetyl group at the terminal nitrogen. Its molecular formula is C₁₆H₁₆N₂O₂, with a molecular weight of 268.31 g/mol. The compound is synthesized via hydrazinolysis of methyl-2-hydroxy-2,2-diphenylacetate followed by acetylation . Key applications include its role as an intermediate in synthesizing heterocyclic compounds and its antimycobacterial activity against Mycobacterium tuberculosis .
Properties
IUPAC Name |
N'-acetyl-2,2-diphenylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(19)17-18-16(20)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGDSCZFTJZZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-acetyl-2,2-diphenylacetohydrazide typically involves the reaction of 2,2-diphenylacetohydrazide with acetic anhydride. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the selective acetylation of the hydrazide group. The reaction can be represented as follows:
[ \text{2,2-diphenylacetohydrazide} + \text{acetic anhydride} \rightarrow \text{N’-acetyl-2,2-diphenylacetohydrazide} + \text{acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of N’-acetyl-2,2-diphenylacetohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N’-acetyl-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N’-acetyl-2,2-diphenylacetohydrazide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-acetyl-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to altered metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Modulating Gene Expression: It can influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes structural and functional differences between N'-acetyl-2,2-diphenylacetohydrazide and related compounds:
Key Observations:
Chlorine substitution (e.g., in N'-(4-chlorobenzylidene)-2-phenylacetohydrazide) increases electron-withdrawing effects, which may enhance anti-inflammatory activity by stabilizing interactions with COX-2 . The acetyl group in this compound may protect against metabolic degradation, extending bioavailability compared to the hydroxylated parent compound .
Schiff base derivatives (e.g., N'-(4-chlorobenzylidene)-2-phenylacetohydrazide) show divergent applications, such as anti-inflammatory effects, highlighting the role of aromatic aldehyde substituents in modulating activity .
Synthetic Methods :
- Ultrasonic radiation (e.g., in thiourea derivatives of 2-hydroxy-2,2-diphenylacetohydrazide) improves reaction efficiency compared to conventional reflux methods .
- Schiff base formation is a versatile route for introducing diverse substituents (e.g., furyl, naphthyl) to the hydrazide backbone, enabling tailored biological properties .
Physicochemical Properties
| Property | This compound | 2-Hydroxy-2,2-Diphenylacetohydrazide | N'-(4-Chlorobenzylidene)-2-Phenylacetohydrazide |
|---|---|---|---|
| LogP | ~3.5 (estimated) | ~2.8 (estimated) | ~3.2 (estimated) |
| Water Solubility | Low | Moderate | Low |
| Hydrogen Bond Donors | 2 | 3 | 2 |
- The higher logP of this compound reflects increased lipophilicity due to the acetyl and diphenyl groups, which may enhance blood-brain barrier penetration compared to hydroxylated analogs.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., hydrazide NH, acetyl CH₃) and geometric isomerism (E/Z configurations) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths/angles and crystallographic packing, critical for structural validation .
How can researchers design initial biological activity screens for this compound?
Q. Basic
- Cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Antimicrobial testing : Perform disc diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Screen for lipoxygenase or cyclooxygenase inhibition to assess anti-inflammatory potential .
What mechanistic insights explain the formation of this compound during synthesis?
Advanced
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the acetylating agent, followed by dehydration. Computational studies (DFT) can model transition states and activation energies. For example, steric hindrance from diphenyl groups may slow acetylation, necessitating elevated temperatures .
How can computational modeling enhance structural analysis of this compound derivatives?
Q. Advanced
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with bioactivity .
- Molecular docking : Simulate interactions with target proteins (e.g., DNA topoisomerase II for anticancer activity) to guide SAR studies .
- MD simulations : Assess stability in biological membranes or solvent environments .
What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?
Q. Advanced
- Substituent variation : Replace the acetyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate reactivity .
- Scaffold hybridization : Integrate heterocycles (e.g., benzimidazole, oxadiazole) to enhance binding affinity .
- Bioisosteric replacement : Substitute the diphenyl group with bioisosteres (e.g., naphthyl) to improve pharmacokinetics .
How should researchers address contradictory bioactivity data across studies?
Q. Advanced
- Assay standardization : Control variables like cell line passage number, incubation time, and solvent (DMSO vs. PBS) .
- Dose-response validation : Repeat experiments with gradient concentrations to confirm IC₅₀ values .
- Target profiling : Use omics approaches (e.g., proteomics) to identify off-target effects that may explain discrepancies .
What factors influence the stability of this compound under storage or experimental conditions?
Q. Advanced
- pH sensitivity : Hydrazides hydrolyze in acidic/basic conditions; store in neutral buffers .
- Light and temperature : Protect from UV light and store at −20°C to prevent degradation .
- Solvent compatibility : Avoid polar aprotic solvents (e.g., DMF) that may catalyze decomposition .
Beyond NMR and MS, what advanced techniques assess purity and degradation products?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
